molecular formula C19H21NO4S B1150299 ML233

ML233

Cat. No.: B1150299
M. Wt: 359.4 g/mol
InChI Key: RSMZOLWJZGIWOV-ZZEZOPTASA-N
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Preparation Methods

The synthesis of ML233 involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes:

Industrial production methods for this compound are not extensively documented, but they would likely involve optimization of the laboratory-scale synthesis for larger-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

ML233 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ML233 has several scientific research applications:

Properties

Molecular Formula

C19H21NO4S

Molecular Weight

359.4 g/mol

IUPAC Name

[(Z)-(5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzenesulfonate

InChI

InChI=1S/C19H21NO4S/c1-14-12-19(21)17(15-8-4-2-5-9-15)13-18(14)20-24-25(22,23)16-10-6-3-7-11-16/h3,6-7,10-13,15H,2,4-5,8-9H2,1H3/b20-18-

InChI Key

RSMZOLWJZGIWOV-ZZEZOPTASA-N

SMILES

CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3

Isomeric SMILES

CC\1=CC(=O)C(=C/C1=N/OS(=O)(=O)C2=CC=CC=C2)C3CCCCC3

Canonical SMILES

CC1=CC(=O)C(=CC1=NOS(=O)(=O)C2=CC=CC=C2)C3CCCCC3

Synonyms

(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1/'-bi(cyclohexane)]-3,6-dien-2-one

Origin of Product

United States

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